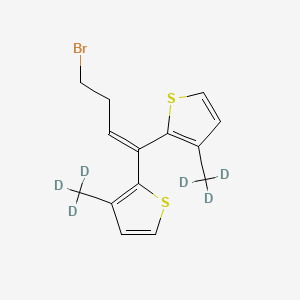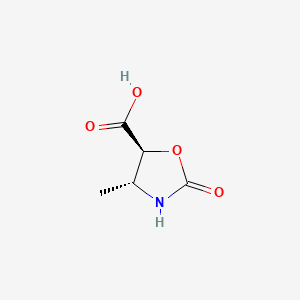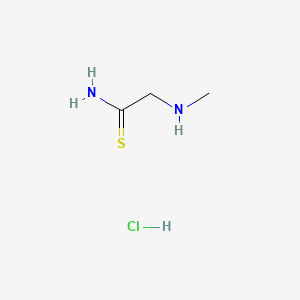
1-Descarbamoyl-2-carbamoyl Methocarbamol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Descarbamoyl-2-carbamoyl Methocarbamol involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-propanediol. This intermediate is then reacted with carbamoyl chloride to yield this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Analyse Chemischer Reaktionen
1-Descarbamoyl-2-carbamoyl Methocarbamol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Descarbamoyl-2-carbamoyl Methocarbamol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Descarbamoyl-2-carbamoyl Methocarbamol involves its interaction with specific molecular targets. It primarily acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Descarbamoyl-2-carbamoyl Methocarbamol is similar to other carbamate compounds such as methocarbamol and carisoprodol. it is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Similar compounds include:
Methocarbamol: A muscle relaxant with a similar carbamate structure but different pharmacological effects.
Carisoprodol: Another muscle relaxant with a carbamate group, used for its sedative and muscle-relaxing properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .
Eigenschaften
IUPAC Name |
[1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBZNIRQFJMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677020 | |
| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-39-8 | |
| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-ylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-3-(2-METHOXYPHENOXY)PROPAN-2-YLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z4S2X4A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)











